molecular formula C11H19NO3 B2727914 Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate CAS No. 1399843-71-0

Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B2727914
CAS No.: 1399843-71-0
M. Wt: 213.277
InChI Key: QGJYLBTZMNNGKL-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is a compound with the molecular formula C11H19NO3 . It is a derivative of 8-oxa-2-azaspiro[4.5]decane, a bicyclic organic compound formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis method is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The InChI code for 8-oxa-2-azaspiro[4.5]decane is 1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2 . This indicates that the compound has a complex structure with multiple rings.


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .


Physical and Chemical Properties Analysis

The molecular weight of 8-oxa-2-azaspiro[4.5]decane is 141.21 . It is a yellow liquid at room temperature . The molecular weight of this compound is 213.27 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Routes and Structural Insights : The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate derivatives has been a subject of study, showcasing various synthetic pathways and structural analyses. Research has demonstrated methods for creating diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the potential for this compound in generating diverse biologically active compounds. The process involves reacting Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate, leading to interesting compounds that could serve as precursors for further chemical transformations (Kuroyan et al., 1991). Another study has developed a convenient synthesis from commercially available reagents, emphasizing the compound's promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Applications in Medicinal Chemistry

Drug Discovery Modules : The compound's derivatives have been explored for their roles in drug discovery, particularly as multifunctional modules. The creation of novel thia/oxa-azaspiro[3.4]octanes highlights the compound's utility in synthesizing structurally diverse molecules for potential therapeutic applications (Li, Rogers-Evans, & Carreira, 2013).

Nonlinear Optical Materials

Optical Properties for Device Applications : this compound derivatives have also been studied for their optical properties, particularly in the context of nonlinear optical devices. Research into 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has demonstrated its potential as a new organic material for nonlinear optical devices, with studies covering material purification, single crystal growth, and optical properties analysis (Kagawa et al., 1994).

Supramolecular Chemistry

Supramolecular Arrangements and Crystal Structures : The compound's derivatives have been analyzed for their supramolecular arrangements, offering insights into the relationship between molecular and crystal structures. Studies on cyclohexane-5-spirohydantoin derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, have highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to our understanding of crystallography and molecular design (Graus et al., 2010).

Mechanism of Action

While the specific mechanism of action for Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is not mentioned in the search results, it’s worth noting that synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

The safety information for 8-oxa-2-azaspiro[4.5]decane indicates that it is classified under GHS05, which means it is corrosive. The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage .

Properties

IUPAC Name

ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-11(8-12-9)3-5-14-6-4-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJYLBTZMNNGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCOCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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